HaloPROTAC3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

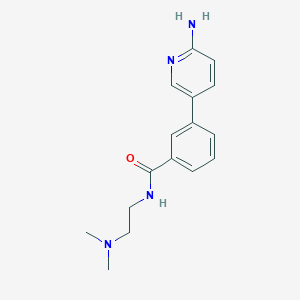

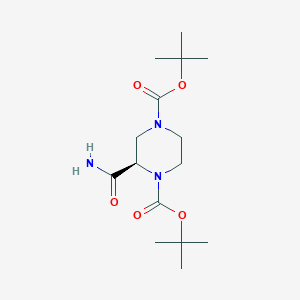

HaloPROTAC3 is a small-molecule degrader specifically designed to target and degrade the HaloTag protein and its fusion partners in live cells. This compound binds irreversibly to the HaloTag protein, recruiting it via co-engagement with von Hippel Lindau (VHL), an E3 ligase component, to active E2/E3 ubiquitin ligase complexes. This results in the ubiquitination and subsequent degradation of the HaloTag protein and its fusion partners by the proteasome .

Preparation Methods

The synthetic route for HaloPROTAC3 involves the conjugation of ligands for E3 ligase and a 16-atom-length linker. The preparation method for in vivo formula includes dissolving the compound in dimethyl sulfoxide (DMSO), followed by mixing with polyethylene glycol 300 (PEG300), Tween 80, and deionized water . Industrial production methods are not explicitly detailed in the available literature.

Chemical Reactions Analysis

HaloPROTAC3 undergoes several types of chemical reactions, primarily involving its interaction with the HaloTag protein. The compound binds irreversibly to the HaloTag protein via its chloroalkane moiety, forming a ternary complex with VHL E3 ligase. This interaction leads to the ubiquitination of the HaloTag protein, marking it for degradation by the proteasome . Common reagents and conditions used in these reactions include the presence of VHL E3 ligase and the ubiquitin-proteasome system.

Scientific Research Applications

HaloPROTAC3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used to study the degradation of specific target proteins, allowing researchers to investigate the phenotypic effects of protein loss without the need for target-specific PROTACs . This compound is also valuable in understanding temporal protein-loss phenotypes and functions, making it a powerful tool for targeted protein degradation studies . Additionally, this compound can be used in conjunction with CRISPR/Cas9 gene editing technology to create endogenous HaloTag fusion proteins, enabling highly quantitative kinetic monitoring of protein degradation in live cells .

Mechanism of Action

The mechanism of action of HaloPROTAC3 involves its irreversible binding to the HaloTag protein and its fusion partners. This binding recruits the HaloTag protein to the VHL E3 ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome . The molecular targets of this compound include the HaloTag protein and its fusion partners, while the pathways involved are the ubiquitin-proteasome system and the E2/E3 ubiquitin ligase complexes .

Comparison with Similar Compounds

HaloPROTAC3 is unique in its ability to specifically target and degrade the HaloTag protein and its fusion partners. Similar compounds include other PROTACs (proteolysis targeting chimeras) that also induce targeted protein degradation. One such compound is HyT36, which is used for the degradation of HaloTag7 fusion proteins. this compound has been found to be more potent and efficacious compared to HyT36 . Other similar compounds include various small-molecule PROTACs that target different proteins for degradation .

Properties

Molecular Formula |

C41H55ClN4O8S |

|---|---|

Molecular Weight |

799.4 g/mol |

IUPAC Name |

(2S,4R)-N-[[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxy-1-[(2S)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)butanoyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C41H55ClN4O8S/c1-28(2)37(46-25-32-10-6-7-11-34(32)40(46)49)41(50)45-26-33(47)23-35(45)39(48)43-24-31-13-12-30(38-29(3)44-27-55-38)22-36(31)54-21-20-53-19-18-52-17-16-51-15-9-5-4-8-14-42/h6-7,10-13,22,27-28,33,35,37,47H,4-5,8-9,14-21,23-26H2,1-3H3,(H,43,48)/t33-,35+,37+/m1/s1 |

InChI Key |

UABTZMQNIWDHGQ-JGNAJVFASA-N |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)C)N4CC5=CC=CC=C5C4=O)O)OCCOCCOCCOCCCCCCCl |

Canonical SMILES |

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)C)N4CC5=CC=CC=C5C4=O)O)OCCOCCOCCOCCCCCCCl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (3aR,5aR,5bS,7aS,11aS,13aR,13bR,Z)-3-(hydroxyimino)-5a,5b,10,10,13b-pentamethyl-1,2,3,3a,4,5,5a,5b,6,7,8,9,10,11,11a,13,13a,13b-octadecahydro-7aH-cyclopenta[a]chrysene-7a-carboxylate](/img/structure/B11830035.png)

![2-hydroxy-1-[(1R,10S,11S,14S,15S)-3-hydroxy-6,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-2,4,6-trien-14-yl]ethanone](/img/structure/B11830041.png)

![(1S,5R)-6-azabicyclo[3.2.0]hept-3-en-7-one](/img/structure/B11830071.png)

![N-[(3aR,4R)-3a-(2-bromoprop-2-enyl)-6-methoxy-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-yl]-4-methylbenzenesulfonamide](/img/structure/B11830083.png)

![Benzene, 1-[[3-chloro-4-(2-iodoethyl)phenyl]thio]-3-(phenylmethoxy)-](/img/structure/B11830087.png)

![tert-Butyl (3-bromo-4-chloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B11830110.png)